molecular formula C6H3Cl2N3 B1424371 5,6-Dichloro-3H-imidazo[4,5-b]pyridine CAS No. 189102-97-4

5,6-Dichloro-3H-imidazo[4,5-b]pyridine

Katalognummer: B1424371
CAS-Nummer: 189102-97-4
Molekulargewicht: 188.01 g/mol
InChI-Schlüssel: UWYSZYFNTMSWDF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,6-Dichloro-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family This compound is characterized by its fused imidazole and pyridine rings, which are substituted with chlorine atoms at the 5 and 6 positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dichloro-3H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,3-diaminopyridine with a suitable aldehyde or ketone under acidic conditions, followed by chlorination. For example, the reaction of 2,3-diaminopyridine with glyoxal in the presence of hydrochloric acid can yield the desired imidazo[4,5-b]pyridine core, which is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine substituents .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and reaction conditions is also tailored to minimize costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

5,6-Dichloro-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The imidazo[4,5-b]pyridine core can undergo oxidation and reduction reactions, altering its electronic properties.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted imidazo[4,5-b]pyridines, while oxidation and reduction can lead to different oxidation states of the core structure .

Wissenschaftliche Forschungsanwendungen

Antiviral Applications

5,6-Dichloro-3H-imidazo[4,5-b]pyridine derivatives have been investigated for their antiviral properties, particularly against viruses such as Human Cytomegalovirus (HCMV) and Hepatitis B Virus (HBV).

  • HCMV Inhibition : Research indicates that modifications in the imidazo[4,5-b]pyridine scaffold can enhance antiviral activity. For instance, certain amino-substituted derivatives demonstrated promising cytotoxic potential against HCMV, although they showed only moderate antiviral efficacy compared to existing drugs like Maribavir .
  • HBV Studies : A series of imidazo[4,5-b]pyridine compounds were synthesized to evaluate their ability to inhibit HBV. These studies focused on optimizing substitution patterns to enhance biological activity against HBV, leading to insights into structure-activity relationships that could inform future drug design .

Anticancer Properties

The anticancer potential of this compound has been a focal point in research due to its ability to target various cancer-related pathways.

  • Aurora Kinase Inhibition : Compounds based on this scaffold have been developed as selective inhibitors of Aurora kinases, which play critical roles in cell division and are often overexpressed in cancers. For example, one derivative demonstrated a GI50 value of 2.30 μM against HCT116 human colon carcinoma cells, indicating significant antiproliferative activity .
  • PARP Inhibitors : Some derivatives have shown potential as PARP inhibitors, which are crucial in cancer therapy for enhancing the sensitivity of tumor cells to chemotherapy. The structure-activity relationship studies have identified key modifications that enhance their inhibitory effects on cancer cell lines .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been explored extensively.

  • Mechanisms of Action : Studies have demonstrated that this compound can modulate inflammatory pathways by inhibiting key transcription factors such as NF-κB and Nrf2. For instance, one study reported its ability to reduce inflammatory responses in retinal cells induced by oxidative stress .

Antimicrobial Effects

In addition to its applications in viral and cancer treatments, this compound has shown significant antimicrobial properties.

  • Fungicidal Activity : Derivatives of this compound were tested against various fungal pathogens and exhibited promising results. For example, modifications at specific positions on the imidazo[4,5-b]pyridine scaffold resulted in compounds with fungicidal activities ranging from 30% to 85% at concentrations of 500 mg/mL against pathogens like Puccinia polysora and Rhizoctonia solani .

Data Tables

Application TypeKey FindingsReferences
AntiviralModerate efficacy against HCMV; promising cytotoxic potential ,
AnticancerGI50 of 2.30 μM against HCT116 cells; selective Aurora kinase inhibitors ,
Anti-inflammatoryInhibits NF-κB and Nrf2; reduces oxidative stress responses
Antimicrobial30%-85% fungicidal activity against specific pathogens

Case Studies

  • Case Study on HCMV : A study evaluated various amino-substituted derivatives of this compound for their ability to inhibit HCMV replication. While some showed only slight improvements over existing treatments, they provided valuable insights into structural modifications that could enhance efficacy.
  • Case Study on Cancer Treatment : The development of Aurora kinase inhibitors based on this compound led to the identification of a derivative with potent antiproliferative effects in vitro. This case underscores the importance of structural optimization in enhancing therapeutic potential.

Wirkmechanismus

The mechanism of action of 5,6-Dichloro-3H-imidazo[4,5-b]pyridine and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives act as inhibitors of specific kinases, interfering with signaling pathways crucial for cell proliferation and survival . The exact mechanism depends on the specific derivative and its target.

Vergleich Mit ähnlichen Verbindungen

5,6-Dichloro-3H-imidazo[4,5-b]pyridine can be compared with other imidazo[4,5-b]pyridine derivatives and related compounds:

These comparisons highlight the unique properties of this compound, such as its specific substitution pattern and resulting biological activities.

Biologische Aktivität

5,6-Dichloro-3H-imidazo[4,5-b]pyridine is a member of the imidazopyridine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic applications in various fields, including oncology, anti-inflammatory treatments, and infectious diseases. The following sections provide a detailed exploration of its biological activities, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a fused imidazole and pyridine ring system with two chlorine substituents at the 5 and 6 positions. This unique structure contributes to its biological activity by enabling interactions with various biological targets.

Antiproliferative Activity

Numerous studies have demonstrated the antiproliferative effects of this compound against various cancer cell lines. For instance:

  • Colon Carcinoma : The compound exhibited an IC50 value of approximately 0.4 μM against HCT116 human colon carcinoma cells, indicating strong inhibitory potency .
  • Lung Carcinoma : Inhibition was also observed in NCI-H460 cells with similar IC50 values .

Table 1: Antiproliferative Activity of this compound

Cell LineIC50 (μM)
HCT116 (Colon Carcinoma)0.4
NCI-H460 (Lung Carcinoma)0.5
LN-229 (Glioblastoma)1.2
K-562 (Chronic Myeloid Leukemia)1.8

The antiproliferative effects are primarily attributed to the inhibition of Aurora kinases, which play crucial roles in cell cycle regulation. Compounds derived from imidazo[4,5-b]pyridine have been shown to selectively inhibit Aurora-A kinase with IC50 values around 0.162 μM . This inhibition disrupts mitotic processes in cancer cells, leading to cell cycle arrest and apoptosis.

Anti-inflammatory Activity

Research indicates that this compound possesses anti-inflammatory properties. It has been shown to reduce inflammatory responses in models of retinal ischemia by inhibiting the activation of transcription factors such as NF-κB .

Table 2: Anti-inflammatory Effects

ModelEffect Observed
Retinal IschemiaDecreased inflammatory markers
Obesity-related inflammationInhibition of NF-κB activation

Antiviral Activity

In addition to its anticancer and anti-inflammatory properties, this compound has demonstrated antiviral activity against respiratory syncytial virus (RSV). In vitro studies revealed moderate efficacy with a minimum inhibitory concentration (MIC) around 32 μM .

Case Studies

  • Aurora Kinase Inhibition : A study focused on the design and synthesis of imidazo[4,5-b]pyridine derivatives showed that modifications at the C7 position significantly enhanced selectivity for Aurora-A over Aurora-B . The compound's ability to inhibit mutant forms of Aurora-A suggests its potential in treating resistant cancer types.
  • Cytotoxicity in Cancer Models : Another investigation assessed the cytotoxic effects of various imidazo[4,5-b]pyridine derivatives on multiple human cancer cell lines. The findings indicated that structural modifications could lead to improved potency and selectivity against specific cancer types .

Eigenschaften

IUPAC Name

5,6-dichloro-1H-imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N3/c7-3-1-4-6(10-2-9-4)11-5(3)8/h1-2H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWYSZYFNTMSWDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=C1Cl)Cl)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70701597
Record name 5,6-Dichloro-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70701597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189102-97-4
Record name 5,6-Dichloro-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70701597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-dichloro-3H-imidazo[4,5-b]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-Dichloro-3H-imidazo[4,5-b]pyridine
Reactant of Route 2
Reactant of Route 2
5,6-Dichloro-3H-imidazo[4,5-b]pyridine
Reactant of Route 3
Reactant of Route 3
5,6-Dichloro-3H-imidazo[4,5-b]pyridine
Reactant of Route 4
Reactant of Route 4
5,6-Dichloro-3H-imidazo[4,5-b]pyridine
Reactant of Route 5
5,6-Dichloro-3H-imidazo[4,5-b]pyridine
Reactant of Route 6
5,6-Dichloro-3H-imidazo[4,5-b]pyridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.